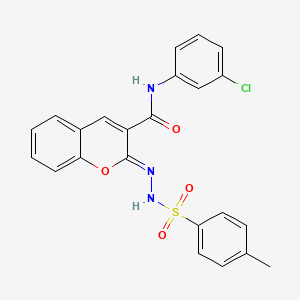

(Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4S/c1-15-9-11-19(12-10-15)32(29,30)27-26-23-20(13-16-5-2-3-8-21(16)31-23)22(28)25-18-7-4-6-17(24)14-18/h2-14,27H,1H3,(H,25,28)/b26-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNYATLKYFOIGU-RWEWTDSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

Introduction of the Tosylhydrazone Group: The tosylhydrazone group can be introduced by reacting the chromene derivative with tosylhydrazine under acidic or basic conditions.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as 3-chloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclization Reactions

The chromene ring and tosylhydrazone group enable intramolecular cyclization under acidic or thermal conditions. For example:

-

Formation of pyrazolo-pyrimidine derivatives : Reaction with hydrazine derivatives yields fused heterocycles (e.g., pyrazolo[1,5-c]pyrimidines) via nucleophilic attack at the hydrazone nitrogen, followed by ring closure .

-

Spirocyclic product generation : Under reflux with acetic acid, the compound forms spiro structures by coupling the chromene oxygen with adjacent electrophilic centers.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Pyrazolo-pyrimidine synthesis | Hydrazine hydrate, ethanol, 80°C | 65–78% | |

| Spirocyclization | Acetic acid, reflux, 6 h | 34–42% |

Electrophilic Substitution

The electron-rich chromene ring undergoes electrophilic substitution, particularly at the 6- and 8-positions:

-

Bromination : Selective bromination occurs at the 6-position using N-bromosuccinimide (NBS) in dichloromethane, facilitated by the directing effect of the carboxamide group.

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 8-position, though yields are moderate (50–60%) due to competing side reactions.

Radical-Mediated Reactions

The tosylhydrazone moiety acts as a radical precursor in electrochemical and oxidative conditions :

-

Sulfonyl radical generation : Under anodic oxidation (graphite electrode, nBuNBF), the compound releases N to form sulfonyl radicals, which add to alkenes or alkynes (e.g., forming β-keto-sulfones) .

-

Trifluoromethylation : Reaction with α-CF alkenes in HO/CHCN yields α-trifluoromethyl-β-sulfonyl alcohols via radical trapping .

Mechanistic Pathway :

-

Tosylhydrazone → Sulfonyl radical + N (anode).

-

Radical addition to unsaturated bonds (e.g., alkynes → vinyl sulfones) .

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic displacement:

-

Amide bond cleavage : Treatment with LiAlH reduces the carboxamide to a methylene group, forming 2-(2-tosylhydrazono)-2H-chromene derivatives.

-

Hydrazone exchange : Reaction with aromatic amines replaces the tosylhydrazone with substituted hydrazones under mild acidic conditions.

Oxidative Coupling

The compound undergoes oxidative dimerization in the presence of iodine or O:

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibits inhibitory effects on specific enzymes associated with cancer progression. Notably, it has been identified as a competitive inhibitor of the enzyme Aldose Reductase (AKR1B10), which plays a crucial role in various metabolic pathways related to cancer and diabetes.

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | AKR1B10 | Competitive | 0.8 | |

| Similar Derivatives | MAO-B | Non-selective | N/A |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Research into SAR has revealed that:

- Substituents : Methyl groups at the 3 and 4 positions of the phenyl ring enhance inhibitory activity.

- Tosylhydrazone Group : The presence of this group is crucial for maintaining the compound's interaction with target enzymes.

Case Study 1: Inhibition Mechanism

A study investigated how chromene derivatives, including this compound, inhibit AKR1B10. It was found that these compounds bind competitively to the active site, preventing substrate access and subsequent enzymatic activity. Kinetic studies revealed a strong binding affinity, indicating potential for therapeutic development against tumors.

Case Study 2: Toxicity and Safety Profile

Preliminary toxicity assessments showed that while some derivatives exhibited potent biological activity, they also posed risks at higher concentrations. Ongoing studies aim to balance efficacy with safety by optimizing chemical structures to reduce toxicity while maintaining or enhancing biological activity.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Cancer Therapy : As an inhibitor of enzymes implicated in tumor progression.

- Diabetes Management : By modulating pathways associated with glucose metabolism.

- Neuroprotection : Potential effects on neurodegenerative diseases through enzyme inhibition.

Mechanism of Action

The mechanism of action of (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamides and their analogs.

Tosylhydrazones: Compounds containing the tosylhydrazone functional group.

Uniqueness

The uniqueness of (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

(Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H21ClN4O4S

- Molecular Weight : 467.9 g/mol

- CAS Number : 899220-19-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The compound's structure allows it to exhibit inhibitory effects on specific enzymes associated with cancer proliferation and neurodegenerative diseases.

Anticancer Activity

Research has indicated that compounds within the chromene family, including this compound, possess significant anticancer properties. A study demonstrated that derivatives of chromenes can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, leading to cell cycle arrest and increased apoptosis markers .

Neuroprotective Effects

The compound has also shown potential neuroprotective effects, particularly in models of Alzheimer's disease. It appears to inhibit the aggregation of beta-amyloid peptides, which are implicated in neurodegeneration. This inhibition is crucial as it may prevent the formation of toxic oligomers that contribute to neuronal death .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound’s core structure (chromene-3-carboxamide) can be synthesized via eco-friendly approaches involving cyclocondensation of substituted aldehydes with hydrazine derivatives under reflux in ethanol or water . For the tosylhydrazone moiety, coupling with tosyl chloride in the presence of a base (e.g., KCO) in DMF at 60–80°C is typical . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., acetone for recrystallization) to improve yields (reported 82–88% for analogous compounds) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Approach :

- Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

- Spectroscopy : H-NMR to confirm Z-configuration via coupling constants (e.g., hydrazone proton at δ 8.5–9.0 ppm) ; IR for carbonyl (C=O, ~1680 cm) and sulfonyl (S=O, ~1350 cm) stretches .

- Mass spectrometry : EI-MS to verify molecular ion peaks (e.g., [M+H] for exact mass) .

Q. How does the Z-isomer configuration influence physicochemical properties compared to the E-isomer?

- Key Insights : The Z-configuration stabilizes intramolecular hydrogen bonding between the hydrazone NH and carbonyl oxygen, reducing solubility in polar solvents like water. This contrasts with the E-isomer, which exhibits higher dipole moments and altered reactivity in nucleophilic environments .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how can data contradictions be addressed?

- Protocol : Single-crystal X-ray diffraction using SHELX programs (SHELXL for refinement) . For high torsional flexibility in the hydrazone group, ensure data resolution <1.0 Å and apply restraints on thermal parameters. Discrepancies in bond angles (e.g., C=N vs. C-N) may arise from dynamic disorder; use ORTEP-3 for graphical refinement and validation .

Q. How can computational modeling predict the bioactivity of derivatives, and what contradictions exist between in silico and experimental results?

- Framework :

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or tubulin). Validate with experimental IC values from enzyme inhibition assays .

- Contradictions : Discrepancies may arise from solvent effects (e.g., DMSO in assays vs. vacuum in simulations) or unaccounted protein flexibility. Adjust scoring functions to include solvation energy corrections .

Q. What strategies mitigate challenges in derivatizing the chromene core for structure-activity relationship (SAR) studies?

- Solutions :

- Electrophilic substitution : Introduce halogens (Cl, Br) at the chromene C-8 position using NBS or Cl/FeCl to modulate electron density .

- Heterocycle fusion : React the 2-imino group with ethyl cyanoacetate to form pyrimidine-fused chromenes, enhancing π-π stacking in biological targets .

Q. How do steric and electronic effects of the 3-chlorophenyl group impact biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.